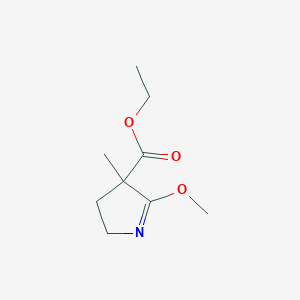
ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate, also known as EAMIC, is a synthetic compound with a variety of applications in the scientific research field. It is a versatile molecule that can be used to study various biological processes, as well as to develop new drugs and therapies. EAMIC has been used in numerous studies for its ability to act as a modulator of different biochemical pathways, as well as its ability to act as an inhibitor of certain enzymes.
作用機序
The exact mechanism of action of ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate is still under investigation. However, it is believed to act as a modulator of various biochemical pathways, as well as an inhibitor of certain enzymes. Specifically, it is thought to inhibit the enzyme that catalyzes the conversion of tryptophan to serotonin. Additionally, it is thought to modulate the enzyme-catalyzed conversion of glucose to fructose.
Biochemical and Physiological Effects
ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as the enzyme that catalyzes the conversion of tryptophan to serotonin. Additionally, it has been found to decrease the activity of other enzymes, such as the enzyme that catalyzes the conversion of glucose to fructose. Furthermore, it has been found to modulate the activity of certain hormones, such as cortisol.
実験室実験の利点と制限
The use of ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate for laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, it has a wide range of applications in scientific research, making it a versatile molecule. However, there are some limitations to its use. For example, it is not very stable and can easily degrade over time. Additionally, it can be toxic to certain organisms, such as bacteria.
将来の方向性
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate has a wide range of potential future applications. It could be used to develop new drugs and therapies for a variety of diseases, such as Alzheimer’s disease. Additionally, it could be used to study the effects of various drugs, such as the antidepressant fluoxetine. Furthermore, it could be used to modulate the activity of certain hormones, such as cortisol. Finally, it could be used to study the effects of various environmental factors, such as air pollution.
合成法
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate can be synthesized using several different methods. The most common method is the reaction of ethyl amine and trifluoroacetic anhydride in an aqueous medium. This reaction produces a mixture of the desired product, ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate, and several byproducts. The byproducts can be removed through a series of separations and purifications. Other methods of synthesis include the reaction of ethyl amine and trifluoroacetic acid in an aqueous medium, as well as the reaction of ethyl amine and trifluoroacetic anhydride in a non-aqueous medium.
科学的研究の応用
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research. It has been used as a modulator of various biochemical pathways, such as the enzyme-catalyzed conversion of glucose to fructose. It has also been used as an inhibitor of certain enzymes, such as the enzyme that catalyzes the conversion of tryptophan to serotonin. Additionally, it has been used to study the effects of various drugs, such as the antidepressant fluoxetine. Furthermore, it has been used to develop new drugs and therapies for a variety of diseases, such as Alzheimer’s disease.
特性
IUPAC Name |
ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-4-18-8(17)6-7(14)16(5-15-6)9(2,3)10(11,12)13/h5H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFORGVLSPRWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C(C)(C)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)


![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)

![rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)

